molecular formula C12H23NO2S B2390151 tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate CAS No. 1420866-00-7

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate

Cat. No.: B2390151
CAS No.: 1420866-00-7
M. Wt: 245.38
InChI Key: IIQAZBPDSWTIGA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2S and a molecular weight of 245.38 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a mercaptoethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, affecting their function. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes .

Comparison with Similar Compounds

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-5-10(9-13)6-8-16/h10,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQAZBPDSWTIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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